molecular formula C15H13FO2 B8378849 Methyl 3-(3-fluorobenzyl)benzoate

Methyl 3-(3-fluorobenzyl)benzoate

Cat. No.: B8378849
M. Wt: 244.26 g/mol
InChI Key: ITDZGCGRUJJQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-fluorobenzyl)benzoate is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

methyl 3-[(3-fluorophenyl)methyl]benzoate

InChI

InChI=1S/C15H13FO2/c1-18-15(17)13-6-2-4-11(9-13)8-12-5-3-7-14(16)10-12/h2-7,9-10H,8H2,1H3

InChI Key

ITDZGCGRUJJQFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-(bromomethyl)benzoate (0.500 g; 2.18 mmol), 3-fluorophenylboronic acid (0.334 g; 2.40 mmol), N,N-diisopropylethylamine (0.752 mL; 4.37 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride, complex with dichloromethane (0.178 g; 0.218 mmol) in water (1 mL) and dimethoxyethane (3 mL) was irradiated in a microwave oven at 130° C. for 15 minutes. The resulting mixture was partitioned between water and ethyl acetate and the phases were separated. The organic layer was washed with water and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.265 g (50%) of methyl 3-(3-fluorobenzyl)benzoate.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.334 g
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reactant
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0.752 mL
Type
reactant
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Quantity
0.178 g
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reactant
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Quantity
1 mL
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solvent
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3 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (1.00 g; 4.36 mmol), 3-fluorophenylboronic acid (0.371 g; 4.80 mmol), N,N-diisopropylethylamine (1.5 mL; 8.73 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride, complex with dichloromethane (0.356 g; 0.436 mmol) in water (2 mL) and dimethoxyethane (6 mL) was irradiated in a microwave oven at 130° C. for 15 minutes. The resulting mixture was partitioned between water and ethyl acetate and the phases were separated. The organic layer was washed with water and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.903 g (85%) of methyl 3-(3-fluorobenzyl)benzoate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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